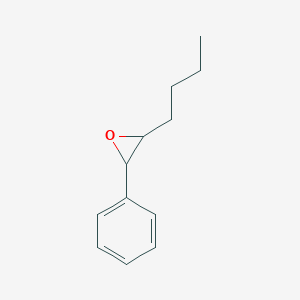

Oxirane, 2-butyl-3-phenyl-

Description

Significance of Epoxide Ring Systems in Synthetic Transformations

The high reactivity of the strained three-membered ring makes epoxides susceptible to ring-opening reactions with a wide range of nucleophiles, such as alcohols, water, amines, and thiols. wikipedia.orgfiveable.me These reactions are fundamental in organic synthesis as they allow for the stereospecific introduction of two functional groups in a single transformation. The reaction can be catalyzed by either acid or base, with each condition often leading to different regiochemical outcomes. fiveable.meyoutube.com

Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide ring, following an SN2-like mechanism. youtube.comyoutube.com This process results in the inversion of stereochemistry at the site of attack. Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize a partial positive charge. youtube.comyoutube.com This regioselectivity, coupled with the inherent stereospecificity of the ring-opening, provides chemists with a powerful tool for controlling the architecture of molecules. fiveable.meyoutube.com The versatility of epoxides is further demonstrated by their use in the synthesis of polymers, resins, and as ligands in catalytic processes. numberanalytics.com

Overview of "Oxirane, 2-butyl-3-phenyl-" as a Model Research Compound

"Oxirane, 2-butyl-3-phenyl-," a disubstituted oxirane, serves as an interesting model for studying the principles of epoxide chemistry. Its structure, featuring both a butyl group and a phenyl group attached to the oxirane ring, presents a clear distinction between the electronic and steric nature of the substituents. This allows for detailed investigations into the regioselectivity and stereoselectivity of its ring-opening reactions.

Below are some of the key physical and chemical properties of a specific stereoisomer, (2R,3R)-2-butyl-3-phenyloxirane:

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | (2R,3R)-2-butyl-3-phenyloxirane |

| CAS Number | 180681-88-3 |

Data sourced from PubChem CID 11229095 nih.gov

The presence of two different substituents on the carbon atoms of the oxirane ring makes this compound a valuable substrate for exploring the factors that govern the outcome of nucleophilic attack. For instance, the phenyl group can influence the reactivity of the adjacent carbon through electronic effects, while the butyl group primarily exerts a steric influence.

Stereochemical Complexity and Importance of Chiral Oxirane Derivatives

The substitution pattern of "Oxirane, 2-butyl-3-phenyl-" gives rise to significant stereochemical complexity. With two chiral centers at the carbon atoms of the oxirane ring, multiple stereoisomers are possible. The relative orientation of the butyl and phenyl groups can be either cis or trans, and each of these diastereomers can exist as a pair of enantiomers ((2R,3R) and (2S,3S) for the trans isomer; (2R,3S) and (2S,3R) for the cis isomer).

The synthesis of single, pure stereoisomers of chiral oxiranes is a major focus in asymmetric synthesis. mdpi.com Chiral epoxides are highly sought-after building blocks because their stereochemistry can be transferred to the product of a ring-opening reaction. youtube.comyoutube.com This stereospecificity is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where only one enantiomer may exhibit the desired therapeutic effect. mdpi.comresearchgate.net

Methods such as the Sharpless and Jacobsen epoxidations allow for the enantioselective synthesis of epoxides from allylic alcohols and alkenes, respectively. numberanalytics.com The ability to create these chiral oxiranes with high enantiomeric purity has revolutionized the field of organic synthesis, enabling the construction of complex, stereochemically defined molecules with greater efficiency and precision. mdpi.commdpi.com The study of the reactions of specific stereoisomers of compounds like "Oxirane, 2-butyl-3-phenyl-" provides fundamental insights into the mechanisms of these vital transformations. youtube.comyoutube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

33674-46-3 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-butyl-3-phenyloxirane |

InChI |

InChI=1S/C12H16O/c1-2-3-9-11-12(13-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 |

InChI Key |

ZVFRIARENQPFFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Stereochemical Characterization Methodologies for Oxirane, 2 Butyl 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "Oxirane, 2-butyl-3-phenyl-". By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecule's structure.

Proton (¹H) NMR spectroscopy is instrumental in determining the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shift (δ) of a proton is influenced by neighboring electronegative atoms and unsaturated groups. libretexts.org In "Oxirane, 2-butyl-3-phenyl-", the protons on the oxirane ring are expected to appear at a characteristic chemical shift. The protons of the butyl group will exhibit distinct signals, with their chemical shifts and splitting patterns revealing their connectivity. The aromatic protons of the phenyl group will typically resonate in the downfield region of the spectrum. libretexts.org

For related oxirane structures, specific chemical shifts have been reported. For instance, in 2-phenyl-3-vinyloxirane, the proton on the oxirane ring adjacent to the phenyl group appears as a singlet at 3.67 ppm for the major diastereomer. rsc.org The analysis of coupling constants (J-values) between adjacent protons provides information about the dihedral angles and thus the stereochemistry (cis/trans isomerism) of the substituents on the oxirane ring.

Table 1: Predicted ¹H NMR Data for Oxirane, 2-butyl-3-phenyl-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl-H | 7.2-7.4 | Multiplet | |

| Oxirane-H (adjacent to phenyl) | ~3.7 | Doublet | |

| Oxirane-H (adjacent to butyl) | ~3.1 | Multiplet | |

| Butyl-CH₂ (adjacent to oxirane) | ~1.5-1.7 | Multiplet | |

| Butyl-CH₂ | ~1.3-1.5 | Multiplet | |

| Butyl-CH₂ | ~1.2-1.4 | Multiplet | |

| Butyl-CH₃ | ~0.9 | Triplet |

Note: This is a predicted table based on known values for similar structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in "Oxirane, 2-butyl-3-phenyl-" will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the oxirane ring typically appear in the range of 40-60 ppm. The carbons of the butyl group will have signals in the aliphatic region (10-40 ppm), while the aromatic carbons of the phenyl group will be found in the downfield region (120-140 ppm). For example, in a similar compound, 3-(butylsulfonyl)-4-vinyloxazolidin-2-one, the carbon atoms of the butyl group appear at δ 13.5, 21.4, and 24.7 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for Oxirane, 2-butyl-3-phenyl-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | ~135-140 |

| Phenyl-CH | ~125-130 |

| Oxirane-C (adjacent to phenyl) | ~60-65 |

| Oxirane-C (adjacent to butyl) | ~55-60 |

| Butyl-CH₂ (adjacent to oxirane) | ~30-35 |

| Butyl-CH₂ | ~25-30 |

| Butyl-CH₂ | ~20-25 |

| Butyl-CH₃ | ~14 |

Note: This is a predicted table based on known values for similar structures. Actual values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish correlations between different nuclei within the molecule. A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, helping to piece together the fragments of the molecule identified in the 1D NMR spectra. This is particularly useful for confirming the connectivity of the butyl chain and its attachment to the oxirane ring, as well as the relative positions of the protons on the oxirane ring itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For "Oxirane, 2-butyl-3-phenyl-", which has a molecular formula of C₁₂H₁₆O, the expected molecular weight is approximately 176.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) often leads to characteristic fragmentation of epoxides. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring and rearrangements. For aromatic compounds, the loss of fragments related to the phenyl group is also common. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub In the IR spectrum of "Oxirane, 2-butyl-3-phenyl-", characteristic absorption bands would confirm the presence of the key functional groups.

The oxirane ring exhibits characteristic C-O stretching vibrations, typically in the region of 1250 cm⁻¹ and also in the 950-810 cm⁻¹ range. The C-H stretching vibrations of the aromatic phenyl group are expected to appear around 3030 cm⁻¹, while the C-H stretching of the aliphatic butyl group will be observed just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Bands for Oxirane, 2-butyl-3-phenyl-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| Oxirane C-O | Stretch | ~1250 |

| Oxirane Ring | Asymmetric Stretch | 950-860 |

| Oxirane Ring | Symmetric Stretch | 880-780 |

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.de This technique requires a single crystal of the compound. thieme-connect.de The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the positions of all atoms in the molecule. sphinxsai.com

For "Oxirane, 2-butyl-3-phenyl-", which has two stereocenters, X-ray crystallography can unambiguously establish the relative and absolute configuration of the butyl and phenyl groups on the oxirane ring, distinguishing between the possible enantiomers and diastereomers. soton.ac.uknih.gov The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by heavier atoms in the structure or by referencing to a known chiral center. thieme-connect.de

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical complexity of Oxirane, 2-butyl-3-phenyl-, which possesses two chiral centers, necessitates the use of advanced analytical techniques to separate and quantify its stereoisomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), stands as the premier method for assessing the enantiomeric and diastereomeric purity of this compound. sigmaaldrich.comcsfarmacie.cz The separation is based on the differential interaction of the stereoisomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different binding energies. researchgate.netyoutube.com

The presence of both a butyl and a phenyl group attached to the oxirane ring allows for a combination of steric and electronic interactions with the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are crucial for achieving chiral recognition and separation. aocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of enantiomers of various epoxides and are a logical choice for the analysis of Oxirane, 2-butyl-3-phenyl-. nih.govmdpi.com

Detailed Research Findings

Research on the chiral separation of analogous 2,3-disubstituted oxiranes, such as stilbene (B7821643) oxide, provides a strong basis for developing methodologies for Oxirane, 2-butyl-3-phenyl-. sigmaaldrich.comlcms.czresearchgate.net These studies consistently demonstrate the efficacy of polysaccharide-based CSPs in resolving both enantiomeric and diastereomeric pairs. The choice of the specific CSP and the composition of the mobile phase are critical factors that influence the retention times and resolution of the stereoisomers.

For Oxirane, 2-butyl-3-phenyl-, which exists as two pairs of enantiomers (diastereomers), a typical approach involves an initial screening of different chiral columns and mobile phase systems to identify the optimal conditions for separation. sigmaaldrich.com Normal-phase chromatography, employing a non-polar mobile phase, is often the preferred mode for this class of compounds.

Enantiomeric Purity Assessment of cis-Oxirane, 2-butyl-3-phenyl-

The enantiomers of the cis isomer of Oxirane, 2-butyl-3-phenyl- can be effectively resolved using a cellulose-based CSP. The following table illustrates a representative HPLC method for this separation.

Table 1: HPLC Conditions for Enantiomeric Separation of cis-Oxirane, 2-butyl-3-phenyl-

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.8 min |

Diastereomeric and Enantiomeric Purity Assessment

A single chromatographic run can often resolve all four stereoisomers of Oxirane, 2-butyl-3-phenyl-. An amylose-based CSP might offer different selectivity compared to a cellulose-based one, potentially providing baseline separation of both diastereomeric pairs and their respective enantiomers.

Table 2: HPLC Conditions for Diastereomeric and Enantiomeric Separation of Oxirane, 2-butyl-3-phenyl-

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Heptane / Ethanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Elution Order | trans-Enantiomer 1, trans-Enantiomer 2, cis-Enantiomer 1, cis-Enantiomer 2 |

The elution order of the stereoisomers is determined by the relative stability of the diastereomeric complexes formed with the CSP. Factors such as the steric hindrance of the butyl group and the potential for π-π interactions from the phenyl group play a significant role in the differential retention. The successful separation allows for the accurate determination of the diastereomeric ratio (dr) and the enantiomeric excess (ee) of a given sample.

Computational and Theoretical Studies of Oxirane, 2 Butyl 3 Phenyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to investigate the electronic structure and reactivity of organic molecules, including epoxides. DFT calculations focus on the electron density of a molecule to determine its energy and other properties. mdpi.com

The ring-opening of unsymmetrical epoxides like Oxirane, 2-butyl-3-phenyl- can result in two different regioisomers, depending on which carbon atom of the epoxide ring is attacked by a nucleophile. DFT calculations are instrumental in predicting the regioselectivity of these reactions. By modeling the reaction pathways for nucleophilic attack at both the C2 (bearing the butyl group) and C3 (bearing the phenyl group) positions, the activation energies for each path can be calculated.

The pathway with the lower activation energy is predicted to be the major reaction channel, thus determining the predominant regioisomeric product. For example, in acid-catalyzed ring-opening, the transition state leading to the more stable carbocation intermediate is favored. DFT can precisely model the stability of these intermediates and transition states. Similarly, in base-catalyzed reactions, steric hindrance around the attack site plays a crucial role, which can also be quantified through DFT calculations. Studies on analogous epoxides, such as 1,2-epoxyoctane (B1223023), have successfully used DFT combined with microkinetic modeling to understand how catalysts and reaction conditions influence regioselectivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of (2R,3R)-2-butyl-3-phenyloxirane

| Site of Nucleophilic Attack | Reaction Conditions | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 (Butyl-substituted) | Acid-Catalyzed (H+) | 18.5 | Minor |

| C3 (Phenyl-substituted) | Acid-Catalyzed (H+) | 14.2 | Major |

| C2 (Butyl-substituted) | Base-Catalyzed (OH-) | 21.0 | Major |

| C3 (Phenyl-substituted) | Base-Catalyzed (OH-) | 24.5 | Minor |

| Note: Data are illustrative and represent typical outcomes based on electronic and steric effects. |

Beyond predicting outcomes, DFT is a powerful tool for elucidating the step-by-step mechanism of a chemical reaction. researchgate.net For Oxirane, 2-butyl-3-phenyl-, DFT can be used to map the entire potential energy surface of a reaction, identifying all intermediates and, crucially, the transition states that connect them. nih.govmdpi.com A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Conformational Analysis and Energy Minimization

Computational methods systematically rotate the bonds (e.g., the C-C bond connecting the butyl group to the ring) and calculate the potential energy at each step. This process reveals the lowest-energy staggered conformations, where bulky groups are furthest apart to minimize steric strain, and the highest-energy eclipsed conformations. For the butyl group, anti and gauche conformers would be identified. The analysis would reveal that conformers minimizing steric interactions between the large phenyl and butyl groups are significantly more stable. youtube.comyoutube.com Energy minimization algorithms are used to find the precise geometry corresponding to the lowest energy for each stable conformer.

Table 2: Illustrative Relative Energies of Conformers of Oxirane, 2-butyl-3-phenyl-

| Conformation Description | Dihedral Angle (Phenyl-C3-C2-Butyl) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti-periplanar | ~180° | 0.00 (most stable) | ~85% |

| Gauche | ~60° | 1.20 | ~14% |

| Eclipsed (Syn-periplanar) | ~0° | 5.50 (least stable) | <1% |

| Note: Values are illustrative, based on principles of steric hindrance. |

Spectroscopic Property Prediction (e.g., Optical Rotation, Vibrational Circular Dichroism for Absolute Configuration Assignment)

For chiral molecules, determining the absolute configuration (i.e., the R/S designation at each stereocenter) is essential. While experimental techniques like X-ray crystallography can provide this information, they require a suitable single crystal, which is often difficult to obtain. Computational methods offer a powerful alternative by predicting chiroptical spectroscopic properties.

Optical Rotation: The specific rotation of a chiral molecule is its ability to rotate plane-polarized light. While there is no simple correlation between the R/S configuration and the sign (+/-) of the rotation, computational chemistry can predict the optical rotation for a specific enantiomer. masterorganicchemistry.com By performing high-level calculations, often using time-dependent DFT (TD-DFT) or other advanced methods, the specific rotation of, for instance, (2R,3R)-2-butyl-3-phenyloxirane can be calculated. nih.govresearchgate.net Comparing the predicted sign of rotation with the experimentally measured sign allows for a confident assignment of the absolute configuration of the synthesized material.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The process involves:

Performing a conformational analysis (as in 5.2) to find all low-energy conformers.

Calculating the theoretical VCD spectrum for a chosen enantiomer (e.g., the 'R,R' form) by averaging the spectra of each conformer, weighted by their Boltzmann population.

Comparing the calculated VCD spectrum with the experimental spectrum. nih.gov

If the calculated spectrum for the (R,R)-enantiomer matches the experimental spectrum of the dextrorotatory (+) sample, then the absolute configuration is assigned as (R,R)-(+). This combination of experimental VCD and DFT calculations is considered one of the most reliable methods for absolute configuration assignment of chiral molecules in solution. nih.govnih.gov

Molecular Dynamics Simulations for Reactivity and Stability Investigations

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to watch how a molecule moves, vibrates, and interacts with its environment (like solvent molecules or reactants).

For Oxirane, 2-butyl-3-phenyl-, MD simulations can be used to:

Investigate Stability: By simulating the molecule at various temperatures, one can study its structural stability and the onset of thermal decomposition. The simulations can reveal the initial bond-breaking events that lead to degradation.

Explore Reactivity: MD can simulate the collision and interaction between the epoxide and a reactant molecule. This can provide a dynamic picture of the reaction process, complementing the static transition state view from DFT. For example, simulations of epoxy resins under particle impact have been used to understand degradation mechanisms. nih.gov

Analyze Solvation: By placing the epoxide in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can study how the solvent organizes around the molecule and how solvation affects its conformational preferences and reactivity.

These simulations provide a time-resolved view of molecular behavior that is crucial for understanding stability under real-world conditions and for bridging the gap between single-molecule calculations and bulk properties.

Advanced Applications in Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates

Oxirane, 2-butyl-3-phenyl- is a valuable chiral building block. nih.gov A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger molecule, transferring its chirality to the new structure. This is a fundamental strategy in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target compound, a common requirement for pharmaceuticals and biologically active molecules. wikipedia.orgnih.gov

The utility of this oxirane lies in its two stereocenters and the high reactivity of the epoxide ring. The strained ring readily opens when attacked by nucleophiles, a reaction that can proceed with high stereospecificity. youtube.com When the ring is opened via an SN2 mechanism, the reaction occurs with an inversion of stereochemistry at the site of attack. This predictable control over the stereochemical outcome makes it a powerful intermediate for synthesizing enantiomerically pure compounds. These β-substituted alcohols are themselves important precursors for a variety of functional molecules, including chiral auxiliaries and pharmaceutical intermediates. rsc.org

Precursors for Complex Organic Molecule Synthesis

The epoxide moiety is a gateway to a wide array of functional groups, making Oxirane, 2-butyl-3-phenyl- a versatile precursor for more complex molecules.

The nucleophilic ring-opening of epoxides is a classic and powerful transformation in organic synthesis. rsc.org For an unsymmetrical epoxide like Oxirane, 2-butyl-3-phenyl-, the reaction's regioselectivity is critical. Under basic or neutral conditions with strong nucleophiles (SN2-type reaction), the nucleophile preferentially attacks the less sterically hindered carbon atom. In this case, that is the carbon atom bearing the butyl group. This reaction leads to the formation of β-substituted alcohols with high predictability. rsc.org

The table below illustrates the potential products from the ring-opening of (2R,3R)-2-butyl-3-phenyloxirane with various nucleophiles, a reaction that typically requires an acidic workup to protonate the resulting alkoxide.

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Predicted Major Regioisomer |

| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | Alcohol | (1R,2R)-1-phenylhexane-2-ol |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Ether | (1R,2R)-2-methoxy-1-phenylhexan-1-ol |

| Amide (R₂N⁻) | Lithium diethylamide (LiNEt₂) | Amine | (1R,2R)-2-(diethylamino)-1-phenylhexan-1-ol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile | (1R,2R)-2-hydroxy-3-phenylheptanenitrile |

This table represents predicted outcomes based on general principles of epoxide reactivity. Specific experimental results for Oxirane, 2-butyl-3-phenyl- are not widely documented.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org While there are no specific, documented instances of Oxirane, 2-butyl-3-phenyl- being converted into a widely used chiral auxiliary, the functionalized β-amino alcohols derived from its ring-opening are foundational structures for many such molecules. rsc.org For example, the resulting 1,2-amino alcohols are core components of various chiral ligands used in asymmetric catalysis.

The ring-opening polymerization of oxiranes leads to polyethers, a versatile class of polymers. ontosight.ai However, the polymerization of 2,3-disubstituted oxiranes can be challenging. Research on the structurally similar compound, 2-ethoxycarbonyl-3-phenyloxirane, indicated that it failed to polymerize, instead yielding smaller cyclic molecules. researchgate.net This suggests that steric hindrance from the two substituents on the oxirane ring may impede the propagation of the polymer chain. While the cationic ring-opening polymerization of other substituted thiiranes (sulfur analogs of oxiranes) like 2-phenylthiirane (B14744496) has been successful in producing stereoregular polymers, similar success with 2-butyl-3-phenyl-oxirane is not documented in the available literature. rsc.org

Intermediates for Pharmaceutical Building Blocks

Epoxides are crucial intermediates in the synthesis of many pharmaceuticals due to their ability to introduce chirality and functionality in a controlled manner. rsc.orgrsc.org The β-amino alcohol structure, readily accessible from epoxide ring-opening, is a key pharmacophore in many drug classes. While Oxirane, 2-butyl-3-phenyl- represents a potential starting material for such building blocks, no specific examples of its incorporation into a known pharmaceutical agent or its direct precursor have been identified in the surveyed scientific literature. Its role in this area remains one of potential rather than established application.

Precursors for Sulfurated and Selenated Derivatives

The strained three-membered ring of oxirane, 2-butyl-3-phenyl-, makes it a valuable electrophilic substrate for ring-opening reactions with various nucleophiles. Among these, sulfur and selenium-based nucleophiles have emerged as powerful tools for the synthesis of highly functionalized molecules with applications in medicinal chemistry and materials science. The resulting β-hydroxy thioethers and selenoethers are versatile intermediates for the preparation of a wide array of more complex structures.

The reaction of epoxides with thiols, often termed thiol-epoxy "click" chemistry, is a highly efficient and regioselective process that can be performed under mild, often base-catalyzed, conditions. ntu.edu.sg Similarly, selenols and their corresponding selenolates readily react with epoxides to afford β-hydroxy selenides. researchgate.net The regioselectivity of these reactions is a crucial aspect, being largely dependent on the reaction conditions and the substitution pattern of the epoxide.

In the case of 2,3-disubstituted epoxides like oxirane, 2-butyl-3-phenyl-, the nucleophilic attack can, in principle, occur at either of the two carbon atoms of the epoxide ring. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. For oxirane, 2-butyl-3-phenyl-, this would correspond to the carbon bearing the butyl group. Conversely, under acidic conditions, the reaction can exhibit more SN1-like character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom that can better stabilize a partial positive charge, which in this case would be the benzylic carbon.

While extensive research exists on the ring-opening of various epoxides, specific studies detailing the synthesis and characterization of sulfurated and selenated derivatives directly from oxirane, 2-butyl-3-phenyl- are not widely reported in the available literature. However, based on the well-established principles of epoxide chemistry, we can predict the expected products and reaction conditions.

The reaction with a thiol, such as thiophenol, under basic catalysis (e.g., with a catalytic amount of a base like sodium hydroxide (B78521) or an amine) would be expected to yield predominantly the corresponding β-hydroxy thioether. The nucleophilic thiolate would attack the less hindered carbon atom of the epoxide ring.

For the synthesis of selenated derivatives, a similar approach can be envisioned. The reaction of oxirane, 2-butyl-3-phenyl- with a selenol, for instance, phenylselenol, in the presence of a base would generate the corresponding β-hydroxy selenoether. The regiochemical outcome would again be dictated by the steric accessibility of the epoxide carbons.

The following tables outline the predicted products and the general reaction conditions for the synthesis of representative sulfurated and selenated derivatives of oxirane, 2-butyl-3-phenyl-, based on analogous reactions reported in the literature for structurally similar epoxides. It is important to note that the yields and specific reaction parameters would need to be empirically determined for this particular substrate.

| Compound Name | Structure |

| Oxirane, 2-butyl-3-phenyl- | C4H9-CH(O)CH-C6H5 |

| Thiophenol | C6H5SH |

| Phenylselenol | C6H5SeH |

| 1-Phenyl-2-(phenylthio)hexan-1-ol | C6H5CH(OH)CH(SC6H5)C4H9 |

| 2-Butyl-1-phenyl-1-(phenylselanyl)ethanol | C6H5CH(OH)CH(SeC6H5)C4H9 |

Table 1: Reactants for the Synthesis of Sulfated and Selenated Derivatives

| Product Name | Reagents and Conditions | Predicted Major Regioisomer |

| 1-Phenyl-2-(phenylthio)hexan-1-ol | Thiophenol, cat. Base (e.g., NaOH, Et3N), Solvent (e.g., THF, CH3CN), Room Temperature | Attack at the less hindered carbon (C2) |

| 2-Butyl-1-phenyl-1-(phenylselanyl)ethanol | Phenylselenol, cat. Base (e.g., LiOH, DBU), Solvent (e.g., THF, CH3CN), Room Temperature | Attack at the less hindered carbon (C2) |

Table 2: Predicted Synthesis of Sulfated and Selenated Derivatives

The β-hydroxy thioethers and selenoethers obtained from these reactions are valuable synthetic intermediates. The hydroxyl group can be further functionalized, for example, through oxidation to the corresponding ketone or esterification. The sulfur and selenium moieties can also participate in a variety of subsequent transformations, including oxidation to sulfoxides, sulfones, selenoxides, and selenones, or they can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes oxirane, 2-butyl-3-phenyl- a potentially useful building block for the creation of diverse and complex molecular architectures containing sulfur and selenium.

Conclusion and Future Research Directions

Summary of Current Understanding in Oxirane, 2-butyl-3-phenyl- Chemistry

Oxirane, 2-butyl-3-phenyl- is a disubstituted epoxide with the molecular formula C₁₂H₁₆O. nih.gov The molecule contains two stereogenic centers at the carbon atoms of the oxirane ring, meaning it can exist as a pair of enantiomers (RR/SS) and a pair of diastereomers (RS/SR), which are commonly referred to as cis and trans isomers.

The core of its chemistry is dictated by the inherent ring strain of the epoxide, which makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. nih.gov The presence of a butyl group on one carbon and a phenyl group on the other introduces electronic and steric asymmetry, which is expected to govern the regioselectivity of ring-opening reactions. Generally, under basic or neutral conditions, nucleophilic attack is favored at the less substituted carbon (SN2-type reaction), while under acidic conditions, the reaction proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a positive charge (the benzylic position).

The synthesis of Oxirane, 2-butyl-3-phenyl- typically involves the epoxidation of the corresponding alkene, 1-phenyl-1-hexene. Common methods include the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org

Table 1: Physicochemical Properties of Oxirane, 2-butyl-3-phenyl-, (2R,3R)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | nih.gov |

| Molecular Weight | 176.25 g/mol | nih.gov |

| IUPAC Name | (2R,3R)-2-butyl-3-phenyloxirane | nih.gov |

Challenges and Opportunities in Stereocontrolled Synthesis and Functionalization

A primary challenge in the chemistry of Oxirane, 2-butyl-3-phenyl- is the stereocontrolled synthesis of its various isomers. The simple epoxidation of 1-phenyl-1-hexene with agents like m-CPBA typically yields a mixture of diastereomers and, if the starting material is not enantiomerically pure, a racemic mixture of each.

Challenges:

Diastereoselectivity: Achieving high selectivity for either the cis or trans isomer is a significant hurdle. The transition state energies for the formation of both diastereomers are often similar, leading to mixtures.

Enantioselectivity: Producing a single enantiomer of either the cis or trans isomer requires asymmetric catalysis, which remains a complex area of research. acs.orggoogle.com While methods like the Sharpless asymmetric epoxidation are highly effective for allylic alcohols, their application to unfunctionalized alkenes like 1-phenyl-1-hexene is more challenging and often results in lower enantiomeric excess. youtube.com

Opportunities:

Catalyst Development: There is a substantial opportunity in the development of new chiral catalysts, including manganese-salen complexes and organocatalysts, that can effect the highly enantioselective and diastereoselective epoxidation of styrenyl-type alkenes. rsc.orgrsc.org

Kinetic Resolution: The kinetic resolution of racemic Oxirane, 2-butyl-3-phenyl- offers another route to obtaining enantiomerically enriched material. This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other unreacted.

In terms of functionalization, the key challenge and opportunity lie in controlling the regioselectivity of the ring-opening reaction. While general rules exist, the interplay of steric and electronic effects of the butyl and phenyl groups can lead to mixtures of regioisomers. Developing reaction conditions and catalyst systems that favor one regioisomer over the other is a key goal for synthetic utility.

Emerging Methodologies for Enhanced Reactivity and Selectivity

Recent advances in catalysis are paving the way for more efficient and selective synthesis and functionalization of epoxides like Oxirane, 2-butyl-3-phenyl-.

For Synthesis:

Advanced Catalytic Asymmetric Epoxidation: There is a significant push towards using environmentally benign oxidants like hydrogen peroxide in combination with novel metal-based or organocatalytic systems. rsc.orgcapes.gov.br These methods aim to provide high enantioselectivities for a broader range of alkenes, including those similar in structure to the precursor of Oxirane, 2-butyl-3-phenyl-.

Flow Chemistry: The use of microreactor technology can offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving the selectivity and safety of epoxidation reactions, which are often exothermic.

For Functionalization:

Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze ring-opening reactions can control both the regioselectivity and the stereochemistry of the product, leading to the formation of valuable chiral 1,2-difunctionalized compounds.

Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, have emerged as powerful tools for the asymmetric ring-opening of epoxides with a variety of nucleophiles, offering a metal-free alternative to traditional methods. nih.gov

Potential for Novel Applications in Chemical and Material Sciences

The structural features of Oxirane, 2-butyl-3-phenyl- make it a promising building block for various applications.

In Chemical Sciences:

Pharmaceutical Intermediates: Chiral epoxides are valuable precursors in the synthesis of complex, biologically active molecules. acs.orgrsc.org The specific stereoisomers of Oxirane, 2-butyl-3-phenyl- could serve as key intermediates for the synthesis of novel pharmaceutical candidates, where the phenyl and butyl groups could be tailored to interact with specific biological targets.

Fine Chemicals: The ring-opened products of this epoxide are chiral 1,2-amino alcohols, diols, and other functionalized molecules that are valuable in their own right as ligands for catalysis, chiral auxiliaries, or components of fragrances and flavors.

In Material Sciences:

Polymer Chemistry: Epoxides are monomers for the production of epoxy resins. While simple epoxides are common, incorporating Oxirane, 2-butyl-3-phenyl- into a polymer backbone could impart specific properties. The phenyl group can enhance thermal stability and refractive index, while the butyl group can increase flexibility and solubility.

Functional Polymers: The copolymerization of this epoxide with other monomers, such as styrene, could lead to functional polymers with tailored properties. chemrxiv.org The pendant hydroxyl group generated upon ring-opening during polymerization can be further functionalized, allowing for the creation of advanced materials for coatings, adhesives, or biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.